molecular formula C15H11N3O3 B11527721 N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide

N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B11527721
M. Wt: 281.27 g/mol
InChI Key: YOHPZZFSDFUERH-RQZCQDPDSA-N
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Description

N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from the condensation of 8-hydroxyquinoline-5-carbaldehyde and furan-2-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C15H11N3O3/c19-12-6-5-10(11-3-1-7-16-14(11)12)9-17-18-15(20)13-4-2-8-21-13/h1-9,19H,(H,18,20)/b17-9+

InChI Key

YOHPZZFSDFUERH-RQZCQDPDSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)O)/C=N/NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C=NNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide involves the condensation reaction between 8-hydroxyquinoline-5-carbaldehyde and furan-2-carbohydrazide. The reaction is typically carried out in absolute ethanol under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound’s hydroxyl and carbonyl groups can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes exhibit unique fluorescence properties, which can be utilized in various applications. The molecular targets and pathways involved in its antimicrobial activity are still under investigation .

Comparison with Similar Compounds

N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]furan-2-carbohydrazide can be compared with other Schiff base compounds, such as:

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